Diethyl diallylmalonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2,2-bis(prop-2-enyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5-6H,1-2,7-10H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUUVYQGUMRKOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)(CC=C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185785 | |
| Record name | Diethyl diallylmalonate | |
| Source | EPA DSSTox | |
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Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3195-24-2 | |
| Record name | Diethyl diallylmalonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3195-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl diallylmalonate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003195242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl diallylmalonate | |
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| Record name | Diethyl diallylmalonate | |
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| Record name | Diethyl diallylmalonate | |
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| Record name | Diethyl diallylmalonate | |
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Current Academic Trajectories of Diethyl Diallylmalonate Research
Significance in Modern Organic Synthesis and Materials Science
Diethyl diallylmalonate is a versatile organic compound that has garnered significant attention in modern organic synthesis and materials science. Its unique molecular structure, featuring two allyl groups and two ethyl ester functionalities, allows it to participate in a wide array of chemical transformations. This has made it a valuable building block for the synthesis of complex molecules and the development of novel materials. chemicalbook.comfishersci.comthermofisher.com
In organic synthesis, this compound is a key starting material for creating carbocyclic and heterocyclic compounds. chemicalbook.comfishersci.com One of its most prominent applications is in ring-closing metathesis (RCM), a powerful reaction that forms cyclic compounds. chemicalbook.comfishersci.combeilstein-journals.org RCM reactions using this compound have been extensively studied with various ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs catalysts. beilstein-journals.orgmdpi.commsu.eduacs.org These studies have explored the effects of different catalysts, solvents, and reaction conditions on the efficiency and selectivity of the cyclization. mdpi.comacs.org For instance, research has shown that the choice of solvent can significantly impact the rate of RCM, with some studies indicating that solvents like benzotrifluoride (B45747) can accelerate the reaction compared to more traditional solvents like dichloromethane (B109758). mdpi.com Furthermore, this compound serves as a model substrate for investigating the mechanisms and applications of new catalytic systems, including those activated by visible light, which offers greater control over the reaction.
Beyond RCM, the allyl groups of this compound are amenable to other important transformations. These include thiol-ene reactions, where a thiol is added across the double bond, a process utilized in the synthesis of sulfur-containing compounds and for creating functionalized molecules. mdpi.comacs.org The compound also undergoes cycloisomerization catalyzed by nickel complexes and participates in radical cyclizations. chemicalbook.comsigmaaldrich.comresearchgate.netscientificlabs.co.uk
In the realm of materials science, this compound functions as a cross-linking agent. google.comchemicalbook.comambeed.com Its two allyl groups can react to form polymer networks, contributing to the creation of materials with specific properties. google.comtcichemicals.com For example, it has been used in the formation of self-crosslinking vinyl acetate (B1210297) latices. google.com The ability of its allyl groups to participate in polymerization reactions makes it a useful monomer in the synthesis of various polymers and biomaterials. tcichemicals.comcymitquimica.com
Interactive Data Table: Applications of this compound
| Application Area | Specific Use | Key Findings/Significance |
| Organic Synthesis | Ring-Closing Metathesis (RCM) | A benchmark substrate for testing new RCM catalysts and reaction conditions. chemicalbook.comfishersci.combeilstein-journals.orgacs.orgpsu.edu |
| Enantioselective Synthesis | Starting material for the synthesis of carbocyclic nucleoside analogues. chemicalbook.comfishersci.comthermofisher.com | |
| Thiol-Ene Reactions | Undergoes radical-mediated addition of thiols to form functionalized thioethers. mdpi.comacs.org | |
| Cycloisomerization | Catalyzed by cationic nickel complexes. chemicalbook.comsigmaaldrich.comscientificlabs.co.uk | |
| Radical Cyclizations | Participates in free-radical reactions to form cyclic compounds. researchgate.net | |
| Materials Science | Cross-linking Agent | Used in the formation of polymer networks and self-crosslinking latices. google.comchemicalbook.comambeed.com |
| Monomer for Polymerization | Employed in the synthesis of polymers and biomaterials. tcichemicals.comcymitquimica.com |
Evolution of Research Interest in this compound
The scientific community's interest in this compound has evolved significantly over the years, driven by advancements in synthetic methodologies and a growing understanding of its reactive potential.
Early research, dating back to the mid-20th century, focused on the fundamental synthesis of this compound itself, typically through the condensation of diethyl malonate with an allyl halide using a base like sodium ethoxide. The initial applications were often as a precursor in the synthesis of other organic molecules, including barbiturates, leveraging the reactivity of the malonic ester core. chemiis.com
A major turning point in the research trajectory of this compound came with the advent of olefin metathesis, particularly ring-closing metathesis (RCM), in the latter half of the 20th century. The development of well-defined ruthenium and molybdenum catalysts by researchers like Grubbs, Schrock, and Chauvin opened up new avenues for synthesizing cyclic compounds with high efficiency and functional group tolerance. msu.edu this compound, with its two terminal allyl groups, proved to be an ideal substrate for RCM, leading to its widespread adoption as a benchmark for evaluating new catalysts and reaction conditions. acs.orgpsu.edu Numerous studies have since been dedicated to optimizing the RCM of this compound, investigating factors such as catalyst loading, solvent effects, and catalyst stability and recyclability. beilstein-journals.orgmdpi.combilkent.edu.trmdpi.com
More recently, research has expanded to explore other facets of this compound's reactivity. The rise of radical chemistry has led to investigations into its participation in thiol-ene "click" reactions and other radical-mediated cyclizations. mdpi.comacs.orgresearchgate.net These reactions offer alternative pathways to construct complex molecular architectures. mdpi.com
Furthermore, the increasing focus on sustainable chemistry and materials science has brought new attention to this compound as a monomer and cross-linking agent. google.comtcichemicals.comacs.org Its ability to form cross-linked polymers is being explored for the development of novel materials, including potentially recyclable thermosets. acs.org The use of this compound in the synthesis of biomaterials is also an emerging area of interest. tcichemicals.com
The evolution of research on this compound showcases a progression from fundamental synthesis and reactivity studies to its application in sophisticated catalytic transformations and the creation of advanced materials.
Interactive Data Table: Evolution of Research Focus on this compound
| Time Period | Primary Research Focus | Key Developments and Applications |
| Mid-20th Century | Fundamental Synthesis | Development of synthetic routes via alkylation of diethyl malonate. |
| Precursor for Organic Molecules | Use in the synthesis of compounds like barbiturates. chemiis.com | |
| Late 20th Century - Early 21st Century | Ring-Closing Metathesis (RCM) | Became a standard substrate for testing and developing RCM catalysts (e.g., Grubbs' catalysts). msu.eduacs.orgpsu.edu |
| Mechanistic Studies | Investigation of reaction kinetics and solvent effects in RCM. mdpi.comacs.org | |
| Contemporary Research | Advanced Catalytic Methods | Use in photoredox-catalyzed and visible-light-controlled reactions. |
| Radical Chemistry | Application in thiol-ene reactions and radical cyclizations. mdpi.comacs.orgresearchgate.net | |
| Materials Science | Use as a monomer and cross-linking agent for polymers and biomaterials. google.comtcichemicals.comacs.org | |
| Sustainable Chemistry | Exploration in creating more sustainable and recyclable materials. acs.org |
Synthetic Methodologies for Diethyl Diallylmalonate and Its Derivatives
Classical Synthetic Routes to Diethyl Diallylmalonate
The traditional and most direct method for synthesizing this compound is through the dialkylation of diethyl malonate. This reaction is a classic example of C-alkylation at an active methylene (B1212753) position.
The process typically involves the deprotonation of diethyl malonate using a suitable base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with an allyl halide, such as allyl bromide or allyl chloride. To achieve the diallylated product, the monoallylated intermediate, diethyl allylmalonate, is deprotonated again and reacts with a second equivalent of the allyl halide.
A common procedure involves using sodium ethoxide as the base in an ethanol (B145695) solution. Diethyl malonate is treated with allyl bromide in the presence of sodium ethoxide. The reaction mixture is typically stirred at a controlled temperature, often with initial cooling, followed by stirring at room temperature overnight. After the reaction, the excess solvent is removed, and the product is isolated through extraction and purified by vacuum distillation.
Another established method utilizes potassium carbonate as the base in a solvent like acetonitrile (B52724). In this variation, diethyl malonate and potassium carbonate are heated with allyl bromide, often under an inert atmosphere to prevent side reactions.
While these methods are effective, the reaction can sometimes yield a mixture of the mono- and diallylated products. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of this compound.
Table 1: Comparison of Classical Synthetic Routes for this compound
| Base | Allyl Source | Solvent | Typical Conditions | Reported Yield | Reference |
|---|---|---|---|---|---|
| Sodium Ethoxide | Allyl Bromide | Ethanol/Diethyl Carbonate | 5-10°C initially, then room temperature overnight | 86% (for a similar diallylation) | google.com |
| Potassium Carbonate | Allyl Bromide | Acetonitrile | 80°C for 24 hours | 91% (for monoallylation, dialkylation also occurs) |
Note: Yields can vary based on specific reaction conditions and the scale of the synthesis.
Contemporary Methodologies for this compound Synthesis
Modern synthetic approaches to this compound often focus on improving efficiency, selectivity, and reaction conditions. These include phase-transfer catalysis and transition-metal catalysis.
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis offers a practical alternative for the diallylation of diethyl malonate. niscpr.res.in This method facilitates the reaction between reactants in different phases (e.g., a solid base and an organic substrate). In a typical PTC setup, diethyl malonate is reacted with allyl bromide in the presence of a solid base like potassium carbonate and a phase-transfer catalyst such as benzyltriethylammonium chloride (BTEAC). niscpr.res.in The reaction is often carried out in a solvent like chloroform. This approach can lead to good yields of the diallylated product. niscpr.res.in
Microwave-Assisted Synthesis: The use of microwave irradiation has been explored to accelerate the alkylation of diethyl malonate. mdpi.com In a solvent-free approach, diethyl malonate, an alkyl halide (like allyl bromide), potassium carbonate, and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) are subjected to microwave irradiation. mdpi.com This technique can significantly reduce reaction times.
Palladium-Catalyzed Allylation (Tsuji-Trost Reaction): The Tsuji-Trost reaction provides an alternative catalytic route. organic-chemistry.org This palladium-catalyzed allylic alkylation typically involves the reaction of a nucleophile, such as the enolate of diethyl malonate, with an allylic substrate like allyl acetate (B1210297) in the presence of a palladium catalyst. This method offers a different approach to forming the carbon-carbon bonds.
Strategies for Derivatization and Functionalization of this compound
The two allyl groups in this compound are key to its utility as a synthetic intermediate, offering multiple pathways for further chemical transformation.
Ring-Closing Metathesis (RCM): One of the most significant applications of this compound is in ring-closing metathesis. tcichemicals.comacs.orged.gov This reaction, often catalyzed by ruthenium-based catalysts like Grubbs' catalysts, involves the intramolecular reaction of the two allyl groups to form a five-membered carbocycle, specifically diethyl cyclopent-3-ene-1,1-dicarboxylate. niscpr.res.intcichemicals.comacs.org The efficiency of the RCM reaction can be influenced by the choice of catalyst and reaction conditions. acs.orgmdpi.compsu.edu Dendritic ruthenium complexes have also been shown to effectively catalyze the RCM of this compound. mdpi.com
Cycloisomerization: this compound can undergo cycloisomerization reactions catalyzed by transition metals. For instance, a ruthenium tris(oxazolinyl)borato complex has been shown to catalyze the cycloisomerization of this compound to selectively produce an exo-methylenecyclopentane derivative. iastate.eduiastate.edu This reaction pathway offers an alternative to RCM for forming cyclic structures.
Reactions of the Alkene Groups: The double bonds of the allyl groups are susceptible to a variety of addition and oxidation reactions.
Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the terminal alkenes into primary alcohols, providing a route to further functionalized derivatives. researchgate.net
Radical Addition: The allyl groups can participate in radical reactions. For example, a radical clock experiment involving the addition of a trifluoromethyl radical to this compound resulted in the formation of a cyclized product through a 5-exo-trig cyclization. nih.gov
Selenocyclization: Reaction with phenylselenyl chloride can lead to the formation of a diseleno-derivative of a spirobislactone. semanticscholar.org
Table 2: Key Derivatization Reactions of this compound
| Reaction Type | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Grubbs' Catalysts (e.g., Grubbs' second-generation catalyst) | Diethyl cyclopent-3-ene-1,1-dicarboxylate | acs.orged.gov |
| Cycloisomerization | Ruthenium tris(oxazolinyl)borato complex | Exo-methylenecyclopentane derivative | iastate.eduiastate.edu |
| Radical Cyclization | CF3 radical source | Trifluoromethylated cyclized product | nih.gov |
| Selenocyclization | Phenylselenyl chloride | Diseleno-spirobislactone derivative | semanticscholar.org |
Mechanistic Investigations of Diethyl Diallylmalonate Transformations
Olefin Metathesis Mechanisms Involving Diethyl Diallylmalonate
Olefin metathesis is a powerful class of reactions that enables the rearrangement of carbon-carbon double bonds. This compound serves as a cornerstone substrate for investigating several types of olefin metathesis, including Ring-Closing Metathesis (RCM), Ring-Opening Metathesis Polymerization (ROMP), and Acyclic Diene Metathesis (ADMET) polymerization. researchgate.netbeilstein-journals.orgbeilstein-journals.org Its well-defined structure and reactivity allow for detailed mechanistic and kinetic studies of the catalysts that drive these transformations. caltech.edud-nb.info
Ring-Closing Metathesis (RCM) of this compound
The Ring-Closing Metathesis (RCM) of this compound is a benchmark reaction used to evaluate the efficiency and mechanism of new olefin metathesis catalysts. beilstein-journals.orgresearchgate.net In this intramolecular reaction, the two terminal allyl groups of the molecule react in the presence of a catalyst, typically a ruthenium-based complex, to form a five-membered ring, diethyl 3-cyclopentene-1,1-dicarboxylate, with the concurrent release of ethylene (B1197577) gas. harvard.edupsu.edu This transformation is often driven to completion by the removal of the volatile ethylene byproduct. harvard.edu
The choice of solvent also significantly impacts the reaction kinetics. While a previously published model for assessing solvent effects was found to be overly flexible and its predicted rate constants did not align with experimental findings, acs.orgacs.orgresearchgate.net other studies have provided concrete data. A systematic investigation comparing benzotrifluoride (B45747) (BTF) to the more common but hazardous dichloromethane (B109758) (DCM) found that BTF can be an excellent substitute. mdpi.com For instance, with the second-generation Grubbs (G2) catalyst, the rate constant in BTF was five times higher than in DCM. mdpi.com
Interactive Table 1: Solvent and Catalyst Effects on RCM of this compound
| Solvent | Catalyst | Rate Constant (k x 10-3 s-1) | Conversion (20 min) | Conversion (24 h) |
| BTF | G1 | 0.2 | ~25% | ~97% |
| DCM | G1 | 0.8 | ~55% | ~97% |
| BTF | G2 | 4.0 | ~85% | ~97% |
| DCM | G2 | 0.8 | ~45% | ~95% |
| BTF | HG2 | 1.8 | ~70% | ~95% |
| DCM | HG2 | 2.5 | ~80% | ~97% |
| Data sourced from a comparative study on reaction kinetics. mdpi.com |
Degenerate metathesis, a non-productive reaction pathway where the catalyst interacts with an olefin without advancing the primary reaction, has a profound effect on catalyst efficiency and stability. nih.gov Studies using isotopically labeled this compound have revealed that the structure of the N-heterocyclic carbene (NHC) ligand on the ruthenium catalyst dictates the preference for productive versus degenerate turnovers. nih.govcaltech.edu
Interactive Table 2: Influence of NHC Ligand Structure on Metathesis Selectivity
| NHC Ligand Type | Predominant Pathway | Implication |
| N-aryl/N-aryl | Productive Metathesis | High efficiency in standard RCM. caltech.edu |
| N-aryl/N-alkyl | Degenerate Metathesis | Reduced efficiency, potential for catalyst instability. caltech.edu |
| Cyclic Alkyl Amino Carbene (CAAC) | Degenerate Metathesis | Achieved a near 1:1 ratio of degenerate to productive metathesis. caltech.edu |
Achieving stereocontrol in olefin metathesis is a significant challenge, as reactions often yield thermodynamically stable trans- (or E-) isomers. However, the development of specialized ruthenium, molybdenum, and tungsten catalysts has enabled kinetic control over the process, allowing for the selective formation of cis- (or Z-) isomers. researchgate.net In the context of this compound, Z-selective RCM has been successfully demonstrated using specific ruthenium catalysts, highlighting the advances in designing catalysts for stereoselective transformations. researchgate.net
Role of Degenerate Metathesis Events on Catalyst Efficiency and Stability
Ring-Opening Metathesis Polymerization (ROMP) with this compound
Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique that involves cyclic olefins as monomers. researchgate.netharvard.edu The driving force for ROMP is the relief of ring strain in the cyclic monomer. caltech.edu this compound, being an acyclic diene, is not a substrate for ROMP. Instead, it undergoes intramolecular RCM to form a cyclic product or intermolecular ADMET to form a linear polymer. beilstein-journals.orgmsu.edu While often studied alongside ROMP to test catalyst versatility, this compound itself does not undergo polymerization via a ring-opening mechanism. msu.edu
Acyclic Diene Metathesis (ADMET) Polymerization from this compound
Acyclic Diene Metathesis (ADMET) is an intermolecular polymerization process that utilizes acyclic dienes like this compound to form unsaturated polymers and a small molecule condensate, typically ethylene. researchgate.netbeilstein-journals.org Similar to RCM, the reaction is driven by the removal of the volatile byproduct. caltech.edu Traditionally, ADMET polymerization results in polymers with a mixture of cis and trans double bonds, often favoring the more thermodynamically stable trans geometry. researchgate.net However, recent advances have led to the development of stereoretentive ADMET polymerizations through the combination of dithiolate ruthenium carbene catalysts and cis-configured monomers, offering greater control over the resulting polymer's stereochemistry. researchgate.net
Cycloisomerization Reaction Mechanisms of Diallylmalonate Analogs
The cycloisomerization of diallylmalonate and its derivatives represents a powerful method for constructing cyclopentene (B43876) frameworks. Understanding the mechanism of these reactions is crucial for controlling product distribution and stereoselectivity.
Palladium-Catalyzed Cycloisomerization of Diallylmalonate Derivatives.acs.orgnih.gov
The cycloisomerization of dimethyl diallylmalonate, an analog of this compound, has been extensively studied using a cationic palladium phenanthroline complex. acs.orgnih.gov Heating a solution of dimethyl diallylmalonate with a catalytic amount of [(phen)Pd(Me)CNCH₃]⁺[BAr₄]⁻ (where Ar = 3,5-C₆H₃(CF₃)₂) in dichloroethane (DCE) at 40°C results in the formation of several cyclopentene products. acs.orgnih.gov
The primary products are 3,3-bis(carbomethoxy)-1,5-dimethylcyclopentene and 4,4-bis(carbomethoxy)-1,2-dimethylcyclopentene, formed in a kinetic ratio of approximately 30:1. acs.orgnih.gov A minor product, 1,1-bis(carbomethoxy)-4-methyl-3-methylenecyclopentane, is also observed and can undergo secondary isomerization to the other two cyclopentenes. acs.orgnih.gov The reaction exhibits zero-order kinetics with respect to the starting material, suggesting that the catalyst is saturated under the reaction conditions. acs.orgnih.gov
The proposed mechanism involves several key steps:
Hydrometalation: The active palladium hydride species adds across one of the olefinic double bonds of the diallylmalonate. acs.org
Intramolecular Carbometalation: The resulting palladium alkyl complex undergoes an intramolecular insertion of the second double bond to form a palladium cyclopentylmethyl intermediate. acs.orgresearchgate.net
β-Hydride Elimination: This intermediate can then undergo β-hydride elimination to release the cyclopentene product and regenerate the palladium hydride catalyst. acs.org
Isomerization: Reversible β-hydride elimination and re-addition can lead to isomerization of the cyclopentene products. acs.org
Turnover-Limiting Step: The displacement of the cyclopentene product from the palladium center is considered the turnover-limiting step of the catalytic cycle. acs.org
Analysis of Intermediate Palladium Cyclopentyl Chelate Complexes.acs.orgnih.gov
A crucial piece of evidence supporting the proposed mechanism is the isolation and characterization of a palladium cyclopentyl chelate complex. acs.orgnih.gov The stoichiometric reaction of dimethyl diallylmalonate with the palladium catalyst at room temperature allowed for the isolation of this intermediate in a 26% yield as a mixture of isomers. acs.orgnih.gov X-ray crystallography confirmed the structure of the trans,trans-isomer. acs.orgnih.gov
Kinetic studies on the formation of this chelate complex revealed a second-order rate law, first order in both the diallylmalonate and the palladium complex. acs.orgnih.gov Furthermore, thermolysis of the isolated complex at 50°C led to the formation of ethyl-substituted carbocycles, which are observed as minor byproducts in the catalytic reaction. acs.orgnih.gov Nuclear Magnetic Resonance (NMR) analysis of an active catalytic system identified a similar cyclopentyl chelate complex as the catalyst resting state, providing strong evidence for its role as a key intermediate in the catalytic cycle. acs.orgnih.gov
Intermolecular Hydrogen/Deuterium (B1214612) Exchange Phenomena.acs.orgacs.org
Deuterium labeling studies have provided further insights into the reaction mechanism. When a deuterated analog of dimethyl diallylmalonate (1-3,3,5,5-d₄) was subjected to the cycloisomerization conditions, extensive intermolecular hydrogen/deuterium (H/D) exchange was observed. acs.org This resulted in a mixture of deuterated cyclopentene products with varying levels of deuterium incorporation. acs.org This observation is consistent with a mechanism involving reversible β-hydride elimination and re-addition, which allows for the scrambling of hydrogen and deuterium atoms between different substrate molecules via the palladium hydride intermediate. acs.org
Interestingly, in a different palladium-catalyzed reductive cyclization of dimethyl diallylmalonate using a silane (B1218182) and water, a hydrogen/deuterium exchange pathway was also identified. acs.org In this system, the exchange is proposed to occur via a degenerate metathesis between the Si-H bond of the silane and a Pd-H intermediate. acs.org While the specific mechanism of H/D exchange can vary depending on the reaction conditions, its occurrence provides strong evidence for the involvement of reversible hydride transfer steps in these palladium-catalyzed transformations.
Cascade and Cross-Coupling Reaction Mechanisms
This compound also serves as a versatile substrate in more complex cascade and cross-coupling reactions, enabling the construction of highly functionalized cyclic structures in a single operation.
Photoredox and Nickel Dual Catalysis in Cascade Cross-Coupling of this compound.researchgate.netnih.govnih.gov
A novel and efficient method for the three-component cascade cross-coupling of dienes, including this compound, has been developed using a photoredox and nickel dual catalytic system. researchgate.netnih.govnih.gov This reaction combines a radical precursor, a diene, and an electrophilic coupling partner to furnish saturated carbo- and heterocyclic scaffolds. researchgate.netnih.gov
The proposed mechanism for this transformation is initiated by a single-electron transfer (SET) from an excited iridium photocatalyst to a sulfinate salt, generating a sulfonyl radical. nih.gov This radical then adds to one of the double bonds of this compound, followed by an intramolecular cyclization to form a five-membered ring and a new alkyl radical. This alkyl radical is then intercepted by a Ni(0) species to form an alkyl-Ni(I) intermediate. Oxidative addition of an aryl halide to this intermediate generates a Ni(III) complex, which then undergoes reductive elimination to afford the final cross-coupled product and a Ni(I) species. The catalytic cycle is completed by a final SET event between the Ni(I) intermediate and the reduced photocatalyst. researchgate.net
| Reaction Component | Role in the Catalytic Cycle |
| [Ir(dtbpy)(bpy)₂]PF₆ (Photocatalyst) | Absorbs light and initiates the radical cascade via single-electron transfer. researchgate.netresearchgate.net |
| NiCl₂·6H₂O (Nickel Catalyst) | Participates in the cross-coupling portion of the cascade, forming key Ni(I) and Ni(III) intermediates. researchgate.netresearchgate.net |
| This compound | Acts as the diene substrate, undergoing radical addition and cyclization. researchgate.net |
| Sodium Benzenesulfinate (B1229208) | Serves as the radical precursor. researchgate.net |
| Methyl 4-bromobenzoate | Functions as the electrophilic aryl halide coupling partner. researchgate.net |
Palladium-Catalyzed Cascade Cyclization with Benzyl (B1604629) Halides and this compound.thieme-connect.comthieme-connect.com
Another powerful cascade reaction involves the palladium-catalyzed cyclization of this compound with benzyl halides. thieme-connect.comthieme-connect.com This reaction proceeds in the presence of a palladium catalyst, typically Pd(OAc)₂, and a base such as tributylamine, to afford cyclopentene derivatives in moderate to excellent yields. thieme-connect.com
The proposed mechanism for this transformation is a type of Heck cascade reaction. thieme-connect.comtandfonline.com It is initiated by the oxidative addition of the benzyl halide to a Pd(0) species, forming a benzyl-Pd(II) complex. This is followed by migratory insertion of one of the double bonds of this compound into the benzyl-palladium bond. The resulting palladium alkyl intermediate then undergoes an intramolecular carbopalladation onto the second double bond to form a five-membered ring. Finally, a β-hydride elimination step releases the cyclized product and regenerates the Pd(0) catalyst, which can re-enter the catalytic cycle.
| Reactant/Catalyst | Function | Typical Conditions | Yield |
| This compound | 1,6-diene substrate | 1 equivalent | Moderate to Excellent thieme-connect.com |
| Benzyl Halide | Coupling partner | 1.1 equivalents | Moderate to Excellent thieme-connect.com |
| Pd(OAc)₂ | Palladium catalyst precursor | 1 mol% | Moderate to Excellent thieme-connect.com |
| Tributylamine | Base | 1.2 equivalents | Moderate to Excellent thieme-connect.com |
| DMF | Solvent | Heated under Nitrogen | Moderate to Excellent thieme-connect.com |
This cascade process efficiently constructs a new carbon-carbon bond and a five-membered ring in a single synthetic operation, highlighting the utility of this compound in complex molecule synthesis.
Radical Polymerization and Copolymerization Mechanisms
The radical-initiated polymerization of this compound offers a pathway to complex polymer structures. Mechanistic studies have provided insights into its behavior in copolymerization reactions, particularly with sulfur dioxide, and the role of chain transfer agents in controlling the polymer size.
AIBN-Initiated Cyclocopolymerization with Sulfur Dioxide
Investigations using chain-transfer agents to generate low molecular weight cooligomers have further clarified the polymer structure. acs.org The characterization of these oligomers by electrospray mass spectrometry (ES/MS) and NMR confirms the 1:1 alternating structure. acs.orgacs.org The fundamental polymerization process involves a free-radical cyclization that is analogous to the well-documented cyclization of 5-hexenyl radicals. acs.org
Influence of Chain Transfer Agents on Cooligomerization
Table of Research Findings on Chain Transfer Agents in this compound and SO₂ Cooligomerization
| Chain Transfer Agent | Resulting End Groups | Chain Transfer Constant (at 81 °C) |
| Bromotrichloromethane (B165885) | -CH₂Br and -C(Cl₂)CCl₃ | 4.63 × 10⁻⁴ |
| Thiophenol | PhSCH₂- and (-CH₃ or -CH₂SO₂H) | 8.10 × 10⁻⁴ |
Catalytic Systems in Diethyl Diallylmalonate Chemistry
Ruthenium-Based Metathesis Catalysts
Ruthenium complexes are the most extensively studied catalysts for the ring-closing metathesis of diethyl diallylmalonate, offering high efficiency and functional group tolerance.
The ring-closing metathesis (RCM) of this compound into diethyl cyclopent-3-ene-1,1-dicarboxylate is a standard reaction to test the efficiency of olefin metathesis catalysts. First-generation Grubbs catalysts, such as (PCy₃)₂(Cl)₂Ru=CHPh, demonstrate activity but are generally outperformed by their second-generation counterparts. duke.edu
Second-generation catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand like SIMes (1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene), show significantly higher activity and stability. duke.edu For example, Grubbs' second-generation catalyst is highly effective for the RCM of this compound, a reaction that can be carried out under an inert atmosphere at room temperature. beilstein-journals.orgrsc.org The Hoveyda-Grubbs catalysts, particularly the second-generation variants (HGII), feature a chelating isopropoxybenzylidene ligand, which imparts greater stability and allows for catalyst recycling. nih.gov Studies have shown that HGII catalysts can be used in very low loadings, sometimes as low as 25 ppm, to achieve complete conversion of this compound. nih.gov The RCM reaction is reversible, but it is effectively driven to completion by the removal of the volatile ethylene (B1197577) byproduct. acs.org
The catalytic activity of these systems can be compared based on conversion rates and reaction times. For instance, in a comparative study, a Hoveyda-Grubbs second-generation catalyst (HGII) achieved maximum conversion of this compound in under 4 minutes at 60 °C. nih.gov
Table 1: Performance of Selected Grubbs and Hoveyda-Grubbs Catalysts in the RCM of this compound
| Catalyst | Generation | Catalyst Loading (mol%) | Temperature (°C) | Time | Conversion (%) |
| Grubbs Catalyst | First | - | 60 | - | Low Activity duke.edu |
| Grubbs Catalyst (2a) | Second | 0.05 | - | - | Effective |
| Grubbs Catalyst | Second | 1 | 30 | ~15 min | >95 nih.gov |
| Hoveyda-Grubbs (HGII) | Second | 0.1 | 60 | 4 min | ~100 nih.gov |
| Hoveyda-Grubbs (33) | Second | 0.1 | 25 | - | <20 in toluene (B28343) nih.gov |
Latent catalysts are designed to remain inactive until triggered by an external stimulus, such as heat, light, or chemical additives. This offers precise control over the initiation of the metathesis reaction.
Thermally-Activated Catalysts: A key strategy involves creating catalysts that are dormant at room temperature but become active at elevated temperatures. One such example is a sulfur-chelated ruthenium complex which is completely inert for the RCM of this compound at room temperature but becomes active at 80 °C. arkat-usa.orgnih.gov This thermo-switchable behavior is reversible, allowing the catalysis to be turned "on" and "off" by changing the temperature. rsc.orgarkat-usa.org Similarly, selenium-chelated ruthenium catalysts have been developed that show exceptional latency at room temperature, with no reaction observed even after a month. acs.org Thermal activation at temperatures from 40 °C to 80 °C is required to initiate the RCM of this compound with these catalysts. acs.org However, at very high temperatures (e.g., 140 °C), some latent systems may favor side reactions like cycloisomerization over the desired RCM. beilstein-journals.orgdoi.org
Light-Activated Catalysts: Photoactivation provides spatial and temporal control. Sulfur- and selenium-chelated latent catalysts can also be activated by UV light. thieme-connect.com Irradiation, for example with UVA light, can trigger a cis-trans isomerization of the catalyst from a latent cis-dichloro configuration to a metathesis-active trans-dichloro form, initiating the RCM of this compound. rsc.orgthieme-connect.com In another approach, visible light in combination with a photoredox catalyst can activate ruthenium bis(NHC) complexes, which are otherwise inactive, to perform the RCM reaction. duke.edu
Chemically-Activated Catalysts: Latency can also be overcome by chemical triggers. For instance, a highly stable ruthenium-indenylidene catalyst bearing a bidentate picolinate (B1231196) ligand is completely inactive towards this compound at room temperature. nih.gov However, upon the addition of an acid like trifluoroacetic acid (TFA), the catalyst activates and efficiently promotes the RCM reaction. nih.gov
Table 2: Activation Methods for Latent Catalysts in this compound RCM
| Catalyst Type | Activation Stimulus | Key Feature | Performance Note |
| Sulfur-Chelated Ru Complex | Heat (80 °C) | Thermally switchable | Inert at 25 °C, active at 80 °C. arkat-usa.orgnih.gov |
| Selenium-Chelated Ru Complex | Heat or Light | High latency | Can be stored with substrate for >1 month with no reaction. acs.org |
| Ru-Picolinate Complex | Acid (TFA) | Chemical trigger | <1% conversion in 24h without acid; active with acid. nih.gov |
| bis(NHC) Ru Complex | Visible Light + Photocatalyst | Photoredox activation | No reaction without light and photocatalyst. duke.edu |
The ligands coordinated to the ruthenium center, specifically the N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands, play a crucial role in determining the catalyst's activity, stability, and efficiency.
N-Heterocyclic Carbene (NHC) Ligands: The structure of the NHC ligand significantly influences catalytic performance. Second-generation catalysts replaced a phosphine ligand with an NHC, leading to a dramatic increase in activity. nih.gov Within the NHC family, variations in the N-aryl substituents and the carbene backbone have profound effects.
Steric Bulk: Increasing the steric bulk of the N-aryl groups on the NHC, for example by moving from mesityl (in SIMes) to 2,6-diisopropylphenyl (in SIPr), can influence activity. In one study on nitro-activated catalysts, the SIPr-bearing complex showed higher conversion in the RCM of a sterically demanding malonate derivative compared to the SIMes version, suggesting that greater steric bulk can be beneficial for more challenging substrates. mdpi.com However, for the standard RCM of this compound, catalysts with less bulky N-aryl groups can exhibit faster initiation. nih.gov
Backbone Substitution: Adding substituents to the NHC backbone generally increases catalyst stability and lifetime but can decrease the reaction rate. nih.gov
Unsymmetrical NHCs: Catalysts with unsymmetrical NHC ligands have been developed to fine-tune the steric and electronic environment. For example, Grubbs-type catalysts with N-fluorophenyl, N'-aryl NHCs outperformed the standard second-generation catalyst (GII-SIMes) in the RCM of this compound, with one variant achieving >97% conversion in just 9 minutes. beilstein-journals.org
Cyclic (Alkyl)(Amino)Carbenes (CAACs): CAAC ligands, which are even stronger σ-donors than NHCs, have been incorporated into ruthenium catalysts. While these catalysts can show slower initiation rates compared to their NHC counterparts, this is often offset by other electronic effects, leading to highly active systems. acs.orguib.no
Phosphine Ligands: In first-generation Grubbs catalysts and mixed-ligand second-generation systems, the phosphine ligand (commonly tricyclohexylphosphine, PCy₃) is critical. The catalytic cycle for these complexes initiates via the dissociation of this phosphine ligand. caltech.edu Research has shown that larger and more electron-donating phosphine ligands result in more active catalysts because they favor the dissociation step. mdpi.com The presence of free PCy₃ in the reaction mixture can also act as an inhibitor, highlighting the complex equilibrium involved in catalysis. nih.gov Pre-treating a decomposed catalyst species with ethylene in the presence of PCy₃ has been shown to regenerate the active alkylidene, leading to a nearly 20-fold increase in activity for the RCM of this compound. acs.org
A significant challenge with homogeneous catalysts is their separation from the product and subsequent reuse. To address this, various strategies for immobilizing ruthenium metathesis catalysts have been developed, with the RCM of this compound often serving as the test reaction.
Polymer Supports: Polystyrene-divinylbenzene (PS-DVB) resins are common supports. A Grubbs-type catalyst supported on PS-DVB was used for up to four cycles in the cyclization of this compound. arkat-usa.org Polyisobutylene (PIB) has also been used as a soluble polymer support, allowing for product separation via liquid-liquid extraction. arkat-usa.org
Magnetic Supports: Encapsulating a Hoveyda-Grubbs second-generation catalyst in magnetically separable alginate/mesoporous carbon beads allows for easy recovery of the catalyst using an external magnet. This system achieved quantitative yields in the RCM of this compound and could be reused up to seven times. arkat-usa.org
A critical aspect of reusability is the extent of ruthenium leaching into the product. Immobilized systems often show significantly reduced leaching compared to their homogeneous counterparts, with some silica-supported catalysts reporting ruthenium contamination in the product as low as parts-per-billion (ppb). arkat-usa.org
Table 3: Reusability of Immobilized Catalysts for this compound RCM
| Support Material | Catalyst Type | Number of Cycles | Final Conversion | Ru Leaching |
| Nanoporous Silica | Hoveyda-Grubbs Type | 8 | 90% | 1.6 - 11.3 ppm arkat-usa.org |
| Polystyrene-DVB | Grubbs Type | 4 | - | - arkat-usa.org |
| Magnetic Alginate Beads | Hoveyda-Grubbs 2nd Gen | 7 | Quantitative | Not significant arkat-usa.org |
| Silica Gel | Grubbs 2nd Gen | 3 | - | - arkat-usa.org |
Impact of N-Heterocyclic Carbene (NHC) and Phosphine Ligand Structures on Catalysis
Palladium-Based Catalytic Systems
While ruthenium catalysts dominate metathesis, palladium-based systems offer alternative, non-metathetical pathways for the cyclization of this compound. These reactions typically proceed via mechanisms like cycloisomerization or reductive cyclization.
Cationic palladium complexes featuring a 1,10-phenanthroline (B135089) (phen) ligand have been designed to catalyze the cycloisomerization of diallylmalonate derivatives. Unlike the RCM reaction which forms a cyclopentene (B43876) ring and ethylene, this process rearranges the atoms of the starting material to form substituted cyclopentenes without the loss of any atoms.
A key catalytic system is [(phen)Pd(Me)(CH₃CN)]⁺[BAr₄]⁻, which catalyzes the cycloisomerization of dimethyl diallylmalonate. nih.govacs.org The reaction, conducted at 40 °C, yields a mixture of carbocyclic products, primarily 3,3-bis(carbomethoxy)-1,5-dimethylcyclopentene. acs.org The mechanism involves the formation of a palladium cyclopentyl chelate complex as the catalyst resting state, with the turnover-limiting step being the displacement of the product from the palladium center. nih.gov
In a related transformation, cationic palladium bisoxazoline complexes, in the presence of triethylsilane and water, catalyze the reductive cyclization of dimethyl diallylmalonate. doi.org This pathway leads to the formation of 1,1-dicarbomethoxy-3,4-dimethylcyclopentane, a saturated ring system, demonstrating a different reactivity profile compared to both ruthenium-based RCM and palladium-catalyzed cycloisomerization. doi.org Other palladium systems, such as those using Pd(OAc)₂, can catalyze a cascade cyclization of this compound with benzyl (B1604629) halides to produce different cyclopentene derivatives. thieme-connect.comthieme-connect.com These examples highlight the versatility of palladium catalysis in accessing diverse cyclic structures from the same malonate precursor through non-metathesis routes.
Gold(I) Catalysis in Spirodilactonization of Diallylmalonate Derivatives
Gold(I) catalysis has emerged as a powerful tool for activating carbon-carbon triple bonds, enabling the construction of complex molecular structures. mdpi.com While direct gold(I)-catalyzed spirodilactonization of this compound itself is not the primary focus of recent research, the principles of gold-catalyzed cyclization are highly relevant to its derivatives, particularly those containing alkyne functionalities. mdpi.comresearchgate.net
The general mechanism for gold(I) activation of alkynes involves the formation of a π-complex between the gold(I) catalyst and the alkyne. mdpi.com This activation renders the alkyne susceptible to nucleophilic attack. In the context of malonate derivatives, the carboxylate group can act as the internal nucleophile. Gold(I) complexes, often featuring weakly coordinating ligands, are particularly effective as they can readily exchange a ligand for the alkyne substrate to enter the catalytic cycle. mdpi.com
A notable example involves the gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid, an analogue of this compound where the allyl groups are replaced with propargyl groups. This reaction proceeds under mild conditions to produce 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones in quantitative yields. researchgate.net The catalyst, such as JohnPhosAu(MeCN)SbF6, facilitates the double cyclization. researchgate.net
Table 1: Gold(I)-Catalyzed Spirodilactonization of Diarylalkynylmalonic Acids mdpi.comresearchgate.net
| Entry | Starting Material (Diarylalkynylmalonic Acid) | Catalyst | Product (γ-arylidenespirobislactone) | Yield (%) |
|---|---|---|---|---|
| 1 | 2,2-bis(3-phenylprop-2-yn-1-yl)malonic acid | JohnPhosAu(MeCN)SbF6 | 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-dione | Quantitative |
This methodology highlights the efficiency of gold(I) catalysts in promoting the formation of spirobislactone scaffolds from suitable diallylmalonate derivatives under gentle reaction conditions. mdpi.comresearchgate.net The versatility of this approach is further demonstrated by its application to a range of substituted starting materials. mdpi.com
Multi-Catalyst Systems for this compound Transformations (e.g., Iridium-Nickel Dual Catalysis)
The use of multi-catalyst systems, particularly dual catalytic systems, has opened new avenues for complex transformations of this compound. A prominent example is the combination of iridium and nickel catalysts in a photoredox-mediated cascade cross-coupling reaction. nih.govresearchgate.net This approach allows for the formation of multiple new bonds in a single synthetic step, leading to a rapid increase in molecular complexity. nih.gov
In a representative system, this compound undergoes a cascade cyclization/cross-coupling reaction with aryl halides and sulfinate salts. nih.gov The reaction is typically initiated by a photocatalyst, such as an iridium complex like [Ir(dtbpy)(bpy)2]PF6, which absorbs light and initiates a radical process. nih.gov A nickel catalyst, for instance, NiCl2·6H2O with a ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy), then participates in the cross-coupling steps. nih.gov
The optimized conditions for the coupling of this compound, methyl 4-bromobenzoate, and sodium benzenesulfinate (B1229208) involve 1 mol% of the iridium photocatalyst, 10 mol% of the nickel catalyst, and 15 mol% of the dtbbpy ligand in acetonitrile (B52724) at room temperature, irradiated with blue LEDs. nih.gov These conditions yield the desired product in 91% NMR yield with good diastereoselectivity. nih.gov
Table 2: Iridium-Nickel Dual Catalysis for the Transformation of this compound nih.gov
| Photocatalyst | Nickel Catalyst | Ligand | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|
This dual catalytic strategy is notable for its mild reaction conditions and tolerance of various functional groups, making it a valuable tool for the synthesis of complex carbo- and heterocyclic cores. nih.gov
Tungsten and Molybdenum Catalysts in this compound Metathesis
Tungsten and molybdenum-based catalysts are highly effective for olefin metathesis reactions, including the ring-closing metathesis (RCM) of this compound. researchgate.netacs.orgsci-hub.se These high-oxidation state metal complexes, particularly those with imido and alkylidene ligands, are powerful tools for the formation of cyclic compounds. researchgate.net
The RCM of this compound is a benchmark reaction used to evaluate the efficiency of new metathesis catalysts. acs.orgcalstate.edu The reaction involves the intramolecular coupling of the two allyl groups to form a five-membered ring and ethylene as a byproduct. psu.eduresearchgate.net The choice of catalyst and its ligand sphere significantly impacts the reaction's speed, efficiency, and stereoselectivity. sci-hub.seresearchgate.net
Molybdenum and tungsten imido alkylidene complexes have been extensively studied. researchgate.net For instance, over 40 different molybdenum and tungsten catalysts were evaluated for their performance in tandem alkane metathesis, a process that can involve intermediates relevant to this compound cyclization. researchgate.net One of the most effective catalysts identified was W(NAr)(CHR)(OSiPh3)2. researchgate.net
To address the air and moisture sensitivity of these catalysts, which typically necessitates handling in a glovebox, air-stable formulations have been developed. acs.orgacs.org Molybdenum catalysts, such as XiMoPac-Mo001 and XiMoPac-Mo003, have been incorporated into paraffin (B1166041) tablets, allowing for their use with standard Schlenk techniques without significant loss of activity. acs.orgacs.org When used for the RCM of this compound, these tableted catalysts provide yields and conversions comparable to those achieved with the non-formulated catalysts in a glovebox. acs.orgacs.org
Table 3: Performance of Air-Stable Molybdenum Catalyst Tablets in RCM of this compound acs.orgacs.org
| Catalyst Formulation | Reaction Conditions | Conversion (%) |
|---|---|---|
| XiMoPac-Mo001 (in paraffin tablet) | Benchtop, air | High |
| Non-formulated catalyst | Glovebox | Comparable to tableted |
The development of such robust catalyst formulations has significantly enhanced the accessibility and practicality of using highly active tungsten and molybdenum catalysts for the metathesis of this compound and other substrates in synthetic chemistry. acs.orgacs.org
Polymerization Studies Involving Diethyl Diallylmalonate
Homopolymerization of Diethyl Diallylmalonate
The homopolymerization of this compound is primarily achieved through acyclic diene metathesis (ADMET) polymerization. This method involves the use of ruthenium-based catalysts that facilitate the formation of unsaturated polymers, known as polyalkenamers, and a small molecule byproduct, typically ethylene (B1197577), which drives the reaction to completion. The molecular weight and properties of the resulting polymer are influenced by reaction conditions such as temperature and the choice of catalyst.
Studies have shown that the polymerization of this compound using various ruthenium-indenylidene and Hoveyda-Grubbs type catalysts can yield polymers with varying molecular weights. For instance, increasing the polymerization temperature from 60 °C to 80 °C has been observed to produce polymers with more than double the molecular weight. However, a further increase in temperature can sometimes lead to lower molecular weights. The presence of additives, such as benzoquinone (BQ), can influence the degree of isomerization in the polymer chain.
Copolymerization Strategies with this compound
This compound is also a versatile monomer for copolymerization, enabling the synthesis of polymers with tailored properties and complex architectures. Two notable copolymerization strategies include cyclocopolymerization with sulfur dioxide and acyclic diene metathesis copolymerization.
Cyclocopolymerization with Sulfur Dioxide to Form Ring Structures
The copolymerization of this compound with sulfur dioxide, initiated by agents like azobisisobutyronitrile (AIBN), leads to the formation of cooligomers with cyclic structures. caltech.edu Detailed analysis using electrospray mass spectrometry (ES/MS) and nuclear magnetic resonance (NMR) spectroscopy has revealed that these cooligomers consist of a 1:1 alternating ratio of this compound and sulfur dioxide units. caltech.edu The resulting structure is composed of cis-linked 5-membered rings. caltech.edu
The molecular weight of these oligomers can be controlled by the use of chain-transfer agents such as bromotrichloromethane (B165885) and thiophenol, with the molecular weight being inversely proportional to the concentration of the chain-transfer agent. caltech.edu The polymerization chain-transfer constants for bromotrichloromethane and thiophenol have been determined to be 4.63 × 10⁻⁴ and 8.10 × 10⁻⁴, respectively, at 81 °C. caltech.edu
Table 1: Effect of Chain-Transfer Agent on Molecular Weight in Cyclocopolymerization of this compound and Sulfur Dioxide
| Chain-Transfer Agent | Concentration of Chain-Transfer Agent | Average Molecular Weight (Mn,avg) |
|---|---|---|
| Bromotrichloromethane | Varied | Inversely Proportional to Concentration |
| Thiophenol | Varied | Inversely Proportional to Concentration |
This table illustrates the qualitative relationship between the concentration of the chain-transfer agent and the resulting average molecular weight of the cooligomers.
Acyclic Diene Metathesis Polymerization for Synthesizing Polyalkenamers
Acyclic diene metathesis (ADMET) polymerization is a powerful technique for the synthesis of linear unsaturated polymers, or polyalkenamers, from α,ω-dienes like this compound. beilstein-journals.org This step-growth polymerization proceeds via an equilibrium-controlled process where the removal of a volatile byproduct, such as ethylene, is crucial for achieving high molecular weight polymers. The thermodynamics of ADMET are characterized by a near-zero enthalpic change, with the entropy gain from the evolution of a small molecule driving the reaction. caltech.edu
Various ruthenium catalysts, particularly Grubbs and Hoveyda-Grubbs type catalysts, are effective in the ADMET polymerization of this compound. The choice of catalyst and reaction conditions, such as temperature and solvent, significantly impacts the polymerization process and the properties of the resulting polyalkenamer.
Control of Polymer Architecture and Olefin Stereochemistry (e.g., Z-selectivity)
The control over polymer architecture and the stereochemistry of the double bonds within the polymer backbone is a critical aspect of modern polymer chemistry. In the context of polymerizations involving this compound, significant progress has been made, particularly in achieving Z-selectivity in the resulting olefins.
The development of stereoselective ruthenium catalysts has enabled kinetic control over the olefin metathesis process, overcoming the thermodynamic preference for the more stable trans-olefins. researchgate.net Specifically designed ruthenium catalysts containing dithiolate ligands or those with specific N-heterocyclic carbene (NHC) ligands have demonstrated high Z-selectivity in ring-closing metathesis (RCM) of this compound. researchgate.net This stereoretentive capability opens the door for synthesizing polyalkenamers with a high content of cis-double bonds through ADMET polymerization.
For example, the use of certain ruthenium-based catalysts has been shown to achieve high Z-selectivity in the RCM of this compound, which serves as a model reaction for understanding the potential for stereocontrol in its ADMET polymerization. researchgate.netsci-hub.se The ability to control the cis/trans geometry of the olefins within the polymer chain is crucial as it significantly influences the thermal and mechanical properties of the resulting polyalkenamers. researchgate.net
Table 2: Catalyst Performance in the Ring-Closing Metathesis of this compound
| Catalyst Type | Conditions | Conversion (%) | Z-selectivity (%) | Reference |
|---|---|---|---|---|
| Ruthenium-indenylidene (C1) | 80 °C | High | - | beilstein-journals.org |
| Hoveyda-Grubbs 2nd Gen (C4) | 100 °C | - | - | caltech.edu |
| Ruthenium Dithiolate | Room Temp | High | >90 | researchgate.net |
| cis-Ru-Phos-I₂ | Room Temp | >95 in <5 min | - | mdpi.com |
| cis-Ru-Phos-Br₂ | Room Temp | <40 | - | mdpi.com |
| cis-Ru-Phos-Cl₂ | Room Temp | <10 | - | mdpi.com |
This table summarizes the performance of various catalysts in the RCM of this compound, highlighting the potential for high conversion and Z-selectivity.
Advanced Spectroscopic and Computational Approaches in Diethyl Diallylmalonate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the analysis of diethyl diallylmalonate and its reaction products. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is routinely employed for comprehensive structural elucidation and mechanistic investigation.
Application of 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HECTOR, NOESY)
One-dimensional ¹H and ¹³C NMR are fundamental for the initial characterization of this compound and its derivatives. nih.govpitt.eduacs.org For instance, in the RCM of this compound, the disappearance of the signals corresponding to the terminal vinyl protons and the appearance of new olefinic signals are monitored by ¹H NMR to follow the reaction progress. acs.orgmsu.edu
Two-dimensional NMR techniques provide more detailed structural information by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) is instrumental in identifying proton-proton coupling networks within a molecule. acs.orgnih.gov This is particularly useful for assigning the complex spin systems present in both the reactant and the cyclized products. nih.gov
HETCOR (Heteronuclear Correlation) , or its more modern implementations like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), establishes correlations between protons and directly bonded or long-range coupled carbons. princeton.eduslideshare.net This is crucial for unambiguous assignment of the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. slideshare.netscience.gov This is valuable for determining the stereochemistry of reaction products and for studying the conformation of molecules in solution. science.govresearchgate.netcsic.es
These techniques are often used in concert to provide a complete picture of the molecular structure. acs.org For example, in the study of RCM reactions, COSY and HSQC can be used to confirm the connectivity of the newly formed cyclopentene (B43876) ring, while NOESY can help to establish the relative stereochemistry of the substituents. nih.govprinceton.eduslideshare.net
Mechanistic Elucidation and Product Characterization via NMR
NMR spectroscopy is a powerful tool for elucidating reaction mechanisms. By monitoring the reaction mixture over time, it is possible to identify intermediates and track their conversion to products. acs.orgmsu.edu For example, in the dual photoredox and nickel-catalyzed cascade cross-coupling of this compound, ¹H NMR was used to determine the yield and diastereomeric ratio of the product. nih.gov
The characterization of reaction products is another key application of NMR. The structure of the ring-closed product from the metathesis of this compound, diethyl 3-cyclopentene-1,1-dicarboxylate, can be unequivocally confirmed by analyzing its ¹H and ¹³C NMR spectra. pitt.eduadamcap.com The conversion to the ring-closed product is often determined by integrating the respective olefin signals in the ¹H NMR spectra. mdpi.com
Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry, Gas Chromatography-Mass Spectrometry)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and fragmentation patterns of this compound and its reaction products.
Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the analysis of volatile compounds. nih.govnih.gov In the context of this compound, GC-MS is employed to monitor the progress of reactions, such as RCM, by separating the reactant from the product and providing their respective mass spectra. pitt.eduacs.orgadamcap.com The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its identification. nist.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of less volatile or thermally labile compounds. nih.gov It is often coupled with liquid chromatography (LC-MS) for the separation and analysis of complex mixtures. epa.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. acs.org
X-ray Crystallography of Catalytic Intermediates and Products
Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. While obtaining suitable crystals of this compound itself can be challenging, X-ray crystallography has been instrumental in characterizing the structures of catalysts, catalytic intermediates, and stable products derived from it. scholaris.caacs.org For instance, the solid-state structure of ruthenium-based catalysts used in the RCM of this compound has been determined by X-ray crystallography, providing crucial insights into the catalyst's geometry and the steric environment around the metal center. scholaris.caacs.org This information is vital for understanding catalyst activity and selectivity.
Computational Chemistry and Theoretical Studies
Computational chemistry offers a powerful means to complement experimental studies by providing detailed insights into reaction mechanisms, energetics, and molecular properties that are often difficult or impossible to probe experimentally.
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the reaction pathways of complex organic and organometallic reactions. researchgate.net In the context of this compound research, DFT calculations have been used to:
Investigate reaction mechanisms: DFT can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. beilstein-journals.org This allows for a detailed understanding of the reaction mechanism at a molecular level. For example, DFT calculations have been used to study the mechanism of the ring-closing metathesis of this compound, providing insights into the relative energies of different catalytic cycles. semanticscholar.org
Predict reaction outcomes: By calculating the activation energies for different possible reaction pathways, DFT can help to predict the major product of a reaction.
Understand catalyst behavior: DFT calculations can shed light on the electronic and steric properties of catalysts and how these factors influence their reactivity and selectivity. beilstein-journals.org For instance, DFT has been used to assess the relative acidity of protons in catalytic intermediates, which can influence catalyst stability and turnover. uib.no
Quantum Mechanical Studies of Catalyst Activity and Selectivity
Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the intricacies of catalyst activity and selectivity in reactions involving this compound. These computational approaches provide a molecular-level understanding of reaction mechanisms, transition states, and the electronic and steric factors that govern catalytic performance.
In the context of ring-closing metathesis (RCM) of this compound, DFT calculations have been utilized to investigate the enantiomerization processes of chiral catalysts. For instance, studies on the S-R enantiomerization of 2,2'-biphenol, a common ligand scaffold, have revealed the most probable pathways and energy barriers for this conversion. science.gov Such insights are crucial for designing catalysts with enhanced stereoselectivity. The process is described as a sequential isomerization, I0,S → I1a,S, followed by a direct enantiomerization, I1a,S → I1a,R, and another isomerization, I1a,R → I0,R. science.gov This detailed understanding of the enantiomerization process, facilitated by DFT, opens avenues for the quantum control of catalyst chirality using techniques like pump-dump IR laser-pulse schemes. science.gov
Furthermore, DFT has been applied to understand the spectroscopic properties of molecules involved in or related to this compound reactions. For example, in the study of batesiin, a derivative of allantoin, DFT calculations using B3LYP and MPW1PW91 functionals have shown excellent correlation with experimental chemical shifts. researchgate.net Time-dependent DFT (TD-DFT) has also been successfully used to predict the absorption spectra of such compounds, providing a powerful tool for structural elucidation and confirmation. researchgate.net
The influence of catalyst structure on activity has also been a focus of quantum mechanical investigations. The development of well-defined, single-site heterogeneous catalysts through Surface Organometallic Chemistry (SOMC) relies on a fundamental understanding of the interaction between the support surface and the molecular precursor. acs.org DFT calculations can model these interactions and predict the electronic properties of the resulting surface species, which in turn dictate their catalytic activity and stability. acs.org This approach aims to combine the advantages of homogeneous catalysis, such as high selectivity and well-defined active sites, with the practical benefits of heterogeneous catalysis. acs.org
Kinetic Modeling and Simulation for Reaction Optimization
Kinetic modeling and simulation are powerful tools for optimizing the reaction conditions of processes involving this compound, particularly its ring-closing metathesis (RCM). These models aim to describe the reaction progress over time, taking into account various factors such as catalyst initiation, activity, and decomposition.
One notable study focused on the RCM of this compound using a Grubbs second-generation precatalyst. acs.org A kinetic model was developed that explicitly considered precatalyst initiation, reversible RCM, and irreversible decomposition of the active catalyst. acs.org This model was used to analyze concentration-time data obtained under various reaction conditions, with the goal of extracting a robust set of rate constants. acs.org However, it was found that the model could be overly flexible, and the resulting rate constants did not always align with experimental observations from other studies. acs.org Despite these challenges, such models have been instrumental in identifying unexpected solvent effects, such as the promotion of RCM in acetic acid. acs.org
Further research has aimed to refine these kinetic models to better describe the RCM of this compound across a wider range of concentrations. core.ac.uk The initiation kinetics of Grubbs-Hoveyda type complexes with this compound have been classified as two-step reactions with an element of reversibility. nih.gov The observed rate constants often show a hyperbolic dependence on the this compound concentration, which is interpreted in terms of a dissociative mechanism. nih.gov In some cases, particularly with less sterically demanding catalysts, the initiation can follow a more complex pathway involving both dissociative and associative mechanisms. nih.govacs.org
The general framework for kinetic modeling involves formulating a rate-based reaction model that can be implemented in simulation packages like Aspen Plus. researchgate.net This allows for the prediction of product distribution and reaction progress under various operating conditions. By combining these simulation tools with experimental data and optimization algorithms, such as Differential Evolution, it is possible to estimate key kinetic parameters like activation energies and rate constants. researchgate.net This integrated approach of simulation and experimental validation is crucial for the robust design and optimization of kinetic systems involving this compound. researchgate.net
UV-Visible Spectroscopy in Mechanistic Studies
UV-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the mechanisms of reactions involving this compound, especially in the context of catalyst activation and reaction kinetics. This method allows for the real-time monitoring of changes in the electronic structure of the catalyst and other species in the reaction mixture.
In studies of Grubbs-Hoveyda type complexes used for the ring-closing metathesis (RCM) of this compound, UV-Vis spectroscopy has been employed to investigate the initiation kinetics. nih.govacs.org The electronic properties of these catalysts can be systematically tuned by introducing different substituents on the benzylidene ether ligand. nih.govacs.org It has been observed that electron-withdrawing groups tend to increase the rate of catalyst initiation, while electron-donating groups lead to slower activation. nih.govacs.org For instance, a complex with a nitro group (an electron-withdrawing group) was found to initiate almost 100 times faster with this compound than a complex with a diethylamino group (an electron-donating group). nih.govacs.org These studies also revealed that the position of the substituent on the aromatic ring significantly influences the physical and kinetic properties of the catalyst. nih.gov
UV-Vis spectroscopy has also been instrumental in elucidating the mechanism of photoredox catalysis in reactions involving this compound. For example, in the radical ring-closing of diethyl 2,2-diallylmalonate catalyzed by an iron(III)-N-heterocyclic carbene complex, UV-Vis spectroscopy was used to monitor the formation of the reduced iron(II) species under visible light irradiation. This provided direct evidence for the reductive quenching of the photoexcited catalyst, a key step in the proposed catalytic cycle.
Furthermore, UV-Vis spectroscopy has been utilized to study the effect of light on the stability and activity of photosensitive ruthenium catalysts used in the RCM of this compound. mdpi.com In one study, it was observed that a catalyst activated by visible light could be degraded by concomitant UV-A light emission from the light source. mdpi.com By using a UV-A sunscreen, such as 1-pyrenecarboxaldehyde, the destructive UV light could be filtered out, leading to significantly improved reaction conversions. mdpi.com The effectiveness of the sunscreen was monitored by observing the changes in the UV-Vis spectra of the catalyst and the reaction mixture over time. mdpi.com This demonstrates the utility of UV-Vis spectroscopy in understanding and optimizing photochemical reactions involving this compound.
Broader Academic Implications and Advanced Applications of Diethyl Diallylmalonate Derived Materials
Contributions to Modern Organic Synthesis and Fine Chemical Production
Diethyl diallylmalonate (DEDAM) serves as a cornerstone substrate in modern organic synthesis, primarily through its application in ring-closing metathesis (RCM). This powerful carbon-carbon bond-forming reaction, catalyzed by transition metal complexes like Grubbs' catalysts, transforms the acyclic DEDAM into a five-membered carbocycle. acs.orgmsu.edu This transformation is a key step in the synthesis of complex cyclic molecules, which are fundamental building blocks for fine chemicals and pharmaceuticals. researchgate.netuu.nl For instance, DEDAM is a designated starting material for the enantioselective synthesis of carbocyclic nucleoside analogues, a class of compounds with significant therapeutic potential. thermofisher.com
The efficiency of the RCM of this compound has been a benchmark for testing and optimizing new catalytic systems. Research has focused on achieving high turnover numbers (TONs) and turnover frequencies (TOFs), which are crucial for large-scale industrial applications and reducing the cost associated with precious metal catalysts. Studies have shown that second-generation Grubbs' catalysts can achieve significantly higher TONs compared to first-generation catalysts for the RCM of DEDAM, even without the use of an additional solvent.
Furthermore, investigations into more environmentally benign reaction conditions have demonstrated that the RCM of DEDAM can be performed effectively in alternative solvents like benzotrifluoride (B45747) (BTF), which has been shown to increase reaction rates compared to traditional solvents like dichloromethane (B109758) (DCM). mdpi.com The development of catalysts with enhanced stability and tolerance to various functional groups and solvents continues to expand the utility of DEDAM in synthesizing valuable chemical intermediates. researchgate.net The versatility of olefin metathesis with substrates like DEDAM provides a robust platform for the synthesis of a wide array of fine chemicals and advanced materials. msu.edu
Table 1: Ring-Closing Metathesis (RCM) of this compound with Various Catalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Time | Conversion/Yield | Reference |
| Grubbs' 1st Gen (G1) | 1 | Benzotrifluoride (BTF) | 24 h | >99% | mdpi.com |
| Grubbs' 2nd Gen (G2) | 1 | Benzotrifluoride (BTF) | 20 min | 95% | mdpi.com |
| Hoveyda-Grubbs 2nd Gen (HG2) | 1 | Benzotrifluoride (BTF) | 20 min | >99% | mdpi.com |
| Grubbs' 2nd Gen (G2) | 1 | Dichloromethane (DCM) | 24 h | >99% | mdpi.com |
| Grubbs' 2nd Gen (2a) | 0.0005 (500 ppm) | Neat (No Solvent) | 1 h | ~95% |
Potential in Advanced Materials Science and Polymer Engineering
The unique bifunctional nature of this compound, featuring two terminal allyl groups, makes it an exceptionally valuable monomer and precursor in materials science and polymer engineering. These allyl groups are readily available for polymerization and chemical modification, allowing for the integration of DEDAM-derived structures into a variety of advanced materials.
A primary application of this compound in polymer science is as a precursor to functional polymers through olefin metathesis. The RCM of DEDAM produces a cyclic olefin, which can then undergo Ring-Opening Metathesis Polymerization (ROMP) to create polymers with repeating functional units in the backbone. msu.edu This strategy allows for precise control over the polymer's architecture and properties.
Moreover, DEDAM is instrumental in creating platforms for post-polymerization functionalization. For example, a monomer synthesized from this compound, 2,2-diallylpropane-1,3-diol, can be used to create a diene-functionalized poly(3,4-propylenedioxythiophene) (PProDOT-diene) polymer. rsc.org The pendant diene groups on this conjugated polymer serve as reactive handles for subsequent modification via thiol-ene "click" chemistry. This mild and efficient reaction allows for the attachment of various molecules, thereby tuning the polymer's properties for specific applications. rsc.org By grafting different thiol-containing molecules, the polymer's solubility, conductivity, wettability, and surface morphology can be systematically altered. rsc.org This approach provides a straightforward method for immobilizing moieties such as catalysts or biologically active molecules onto polymer films, opening avenues for novel biosensors or biomedical devices. rsc.org
The integration of DEDAM-derived units can also be used to create materials with enhanced stability. Certain malonate derivatives have been patented for use as stabilizers in organic materials, protecting them from photooxidative degradation. google.com The ability to incorporate DEDAM's core structure into polymer backbones or as side chains provides a versatile toolkit for engineering specialized materials with tailored performance characteristics.
Table 2: Properties of PProDOT-diene Films Modified via Thiol-Ene Chemistry
| Modifying Thiol | Resulting Surface Functionality | Expected Impact on Properties | Potential Application | Reference |
| 2-Ethylhexanethiol | Alkyl side groups | Creates an electrically insulating layer; converts insoluble polymer to a soluble derivative. | Demonstrating chemical conversion | rsc.org |
| o-(2-Mercaptoethyl)-o'-methyl-hexa(ethylene glycol) | Polyethylene (B3416737) glycol (PEG) | Forms a thin, uniform, hydrophilic surface layer. | Functionalizing biomedical devices | rsc.org |
| 6-(Ferrocenyl)hexanethiol | Ferrocene | Introduces an electroactive substituent that can easily change its oxidation state. | Tuning electronic properties | rsc.org |
Emerging Research Directions in Biomedical Applications and Medical Technology
The chemical versatility of this compound and its derivatives positions them as key building blocks for materials in emerging biomedical applications, including tissue engineering and drug delivery systems. The ability to precisely engineer polymer properties is critical for creating materials that can safely and effectively interact with biological systems. researchgate.net
In the field of tissue engineering, scaffolds that mimic the natural extracellular matrix are essential for promoting cell growth and tissue regeneration. researchgate.net Polymers derived from DEDAM precursors can be functionalized to create surfaces with specific chemical and physical cues. For instance, the post-polymerization modification of a DEDAM-derived polymer with hydrophilic moieties like polyethylene glycol (PEG) can produce biocompatible surfaces that resist non-specific protein adsorption, a crucial feature for medical implants and devices. rsc.org The electrospinning of such functional polymers is a promising technique for fabricating nanofibrous scaffolds suitable for tissue engineering applications. researchgate.net
For drug delivery, DEDAM-derived materials offer a platform for creating sophisticated carrier systems. researchgate.net The synthesis of functional polymers allows for the incorporation of drug molecules, targeting ligands, and stimuli-responsive components. researchgate.net For example, the synthesis of carbocyclic nucleoside analogues from DEDAM highlights its role in producing biologically active molecules that could be integrated into drug delivery platforms. thermofisher.com The development of nanostructured materials, such as polymer vesicles or micelles from block copolymers, represents a significant area of research where DEDAM-derived monomers could be employed to create compartments for encapsulating and releasing therapeutic agents. mdpi.com The purification of such materials intended for biomedical use is a critical consideration, with research focused on efficient methods to remove residual catalyst from metathesis reactions to ensure the final product is not toxic. researchgate.net The ongoing development of new polymerization techniques and functionalization strategies will continue to expand the potential of DEDAM-based materials in advanced medical technologies. researchgate.net
Q & A
Q. What are the primary synthetic applications of DDM in organic chemistry, and how do its structural features enable these reactions?
DDM is widely used in ring-closing metathesis (RCM) to synthesize cyclic olefins, particularly cyclopentene derivatives. Its structure features two diallyl groups and ester functions, which provide steric accessibility for ruthenium catalysts to initiate olefin exchange. The electron-withdrawing ester groups stabilize transition states during metathesis, while the terminal olefins enable efficient cyclization .
Q. How can researchers monitor the progress of RCM reactions involving DDM?
1H NMR spectroscopy is the standard method to track reaction progress. The disappearance of vinylic hydrogen signals (δ ~5.6–5.7 ppm) from DDM and the emergence of cyclopentene vinylic protons (δ ~5.6–5.7 ppm) are monitored. Quantitative analysis uses integration ratios relative to internal standards (e.g., toluene-d8) .
Q. Why are ruthenium-based catalysts preferred for DDM-mediated RCM, and what are their limitations?
Grubbs-type Ru catalysts (e.g., G1, G2, HG2) exhibit high activity and functional group tolerance. For example, 1 mol% HG2 achieves >95% conversion in 30 minutes for DDM RCM. However, catalyst decomposition under alkaline conditions or in the presence of water/morpholine reduces turnover numbers (TONs) by up to 50% .
Advanced Research Questions
Q. How do solvent polarity and reaction medium influence the efficiency of DDM RCM?
Solvents like benzotrifluoride (BTF) enhance reaction rates compared to dichloromethane (DCM), likely due to improved catalyst solubility. For instance, HG2 in BTF achieves TOF = 4,173 min⁻¹ for DDM RCM, whereas DCM yields slower kinetics. Green solvents like methyl decanoate (renewable, non-toxic) also show promise, enabling solvent-free bulk reactions with 25-fold lower catalyst loadings .
Q. What strategies improve catalyst stability and recyclability in DDM RCM under harsh conditions?
Encapsulation in alginate/mesoporous carbon matrices with magnetic γ-Fe₂O₃ enables catalyst separation via magnets and reuse for >5 cycles without activity loss. This approach maintains >99% yield in tap water/air, addressing decomposition issues in polar protic media .
Q. How do nonproductive metathesis pathways impact DDM RCM efficiency, and how can they be minimized?
Nonproductive pathways (e.g., methylidene intermediate formation) consume catalysts without forming cyclic products. Sterically bulky catalysts (e.g., indenylidene Ru complexes) reduce these pathways by disfavoring unproductive intermediates. For example, Ru–indenylidene C1 achieves 80% conversion in 5–10 minutes, outperforming benzylidene analogs .
Q. What analytical methods resolve contradictions in reaction outcomes under varying pH conditions?
Kinetic profiling combined with TON analysis reveals that alkaline conditions (e.g., hydroxide ions) deactivate Ru catalysts via ligand displacement. For example, adding 0.1 M NaOH reduces TONs from >1,000 to <500 for DDM RCM. In-situ FTIR or XAS can identify catalyst degradation products .
Q. How do electronic modifications of Ru precatalysts affect initiation rates in DDM RCM?
Electron-donating ligands (e.g., N-heterocyclic carbenes) accelerate initiation by stabilizing active Ru intermediates. At 80°C, electronically modified precatalyst 15 achieves 99% DDM conversion in 10 minutes, while unmodified analogs require >30 minutes. However, at 140°C, all catalysts favor cycloisomerization over RCM due to thermal instability .
Q. What green chemistry metrics apply to DDM RCM, and how do they compare to traditional methods?
Atom economy for DDM RCM is 88.3% (vs. 30.3% for Wittig reactions), with an E-factor of 25.5 (waste-to-product ratio). Solvent-free protocols reduce E-factors to <5, while renewable solvents like methyl decanoate lower toxicity .
Q. How can computational modeling guide the design of DDM-derived polymers or functional materials?
DFT calculations predict regioselectivity in RCM and copolymerization reactions. For example, DDM’s diallyl groups favor 5-membered ring formation (ΔG‡ = 15–20 kcal/mol), validated by experimental yields >97%. MD simulations further optimize polymer backbone rigidity in ADMET-derived materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
